N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound features a chromene core, which is a fused ring system containing both benzene and pyran rings, and is functionalized with a sulfonylphenyl group and a morpholine derivative. Its unique structure makes it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized via a condensation reaction between a suitable phenol and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Sulfonylphenyl Group: The sulfonylphenyl group is introduced through a sulfonation reaction, where a sulfonyl chloride reacts with the phenyl ring in the presence of a base such as pyridine.
Attachment of the Morpholine Derivative: The morpholine derivative is attached via a nucleophilic substitution reaction, where the morpholine ring reacts with an appropriate electrophile, such as a halogenated precursor.
Final Coupling: The final step involves coupling the sulfonylphenyl-substituted chromene with the morpholine derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the chromene core, potentially converting it to a hydroxyl group.
Substitution: The sulfonylphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of N-oxides or sulfoxides.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific biological targets suggests it could be developed into a pharmaceutical agent for treating various diseases.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide : A similar compound with a chloro group instead of the chromene core.
- N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide : Another related compound with a pyrimidinyl group.
N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide: This compound itself.
Uniqueness
This compound is unique due to its chromene core, which imparts distinct chemical and biological properties. This core structure allows for a wide range of chemical reactions and biological interactions, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C22H22N2O6S |
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Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C22H22N2O6S/c1-14-12-24(13-15(2)29-14)31(27,28)17-9-7-16(8-10-17)23-22(26)21-11-19(25)18-5-3-4-6-20(18)30-21/h3-11,14-15H,12-13H2,1-2H3,(H,23,26) |
InChI Key |
VHROSZQMKWDODV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Origin of Product |
United States |
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